molecular formula C15H15N3S B2496391 (E)-[(4-methylanilino)-phenylmethylidene]thiourea CAS No. 122164-30-1

(E)-[(4-methylanilino)-phenylmethylidene]thiourea

Cat. No.: B2496391
CAS No.: 122164-30-1
M. Wt: 269.37
InChI Key: DNZRAOJYGQTUGD-UHFFFAOYSA-N
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Description

“(E)-[(4-methylanilino)-phenylmethylidene]thiourea” is a thiourea derivative characterized by a phenylmethylidene backbone substituted with a 4-methylanilino group. The E-configuration refers to the spatial arrangement of substituents around the central double bond, which influences its electronic and steric properties. Thiourea derivatives are organosulfur compounds where a sulfur atom replaces the oxygen in urea, leading to distinct chemical and biological behaviors due to sulfur’s polarizability and hydrogen-bonding capabilities .

This compound is synthesized via condensation reactions, typically involving thiourea and substituted benzaldehyde derivatives in ethanol or similar solvents, followed by purification to isolate the E-isomer . Key properties include moderate solubility in polar solvents due to the aromatic and hydrophobic substituents, and a planar geometry that facilitates intermolecular interactions .

Properties

IUPAC Name

(E)-[(4-methylanilino)-phenylmethylidene]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-11-7-9-13(10-8-11)17-14(18-15(16)19)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZRAOJYGQTUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC(=S)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/C(=S)N)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-methylanilino)-phenylmethylidene]thiourea typically involves the reaction of 4-methylaniline with phenyl isothiocyanate under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or toluene, and requires refluxing for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-methylanilino)-phenylmethylidene]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or alkoxylated thiourea derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has indicated that (E)-[(4-methylanilino)-phenylmethylidene]thiourea exhibits significant antimicrobial and anticancer activities. Studies have shown that thiourea derivatives can inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancers. For instance, a study reported IC50 values ranging from 3 to 14 µM for certain thiourea derivatives against cancer cell lines, highlighting their potential as therapeutic agents .

Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer progression. The compound can bind to active sites on enzymes or receptors, disrupting normal cellular functions .

Biological Studies

Enzyme Inhibition
this compound is utilized in biochemical assays to study enzyme inhibition. Its ability to interact with enzymes makes it a valuable tool for understanding metabolic pathways and developing inhibitors for therapeutic use.

Case Study: Enzyme Interaction
In a study focused on enzyme kinetics, thiourea derivatives were tested for their ability to inhibit specific enzymes involved in metabolic processes. The results demonstrated that these compounds could significantly reduce enzyme activity, suggesting their potential as drug candidates .

Material Science

Synthesis of Novel Materials
The compound is employed in the synthesis of advanced materials with unique electronic and optical properties. Thiourea derivatives have been used as precursors in creating polymers and nanomaterials that exhibit desirable characteristics for applications in electronics and photonics .

Data Table: Material Properties

PropertyValue
Electrical ConductivityHigh
Optical Band GapTunable
Thermal StabilityModerate

Industrial Applications

Dyes and Pigments Production
In the industrial sector, this compound serves as an intermediate in the synthesis of dyes and pigments. Its chemical properties allow it to participate in reactions that yield vibrant colors used in textiles and coatings.

Mechanism of Action

The mechanism of action of (E)-[(4-methylanilino)-phenylmethylidene]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Phenylmethylidene Thiourea Derivatives

  • Synthesis: Similar to the target compound, phenylmethylidene thioureas are synthesized via condensation of thiourea with benzaldehyde derivatives. Substitutions on the phenyl ring (e.g., 4-methylanilino) modulate electronic properties and biological activity .
  • Copper Complexation : The target compound forms a copper(II) complex with enhanced antibacterial activity compared to the free ligand, a property shared with other phenylmethylidene thioureas .

N,N'-Disubstituted Thioureas

  • Symmetry: Unlike symmetrical thioureas (e.g., bis-thiourea cadmium chloride, BTCC), the target compound is asymmetrical due to its 4-methylanilino substituent. Symmetrical derivatives often exhibit higher dipole moments, making them superior for nonlinear optical (NLO) applications .
  • Hydrogen Bonding: The target compound’s planar structure supports hydrogen bonding, but its hydrophobic substituents may reduce solubility compared to amino acid-substituted thioureas (e.g., M1, M2), which show enhanced anti-amoebic activity due to hydrophilic moieties .

Catalytic Activity

Thioureas are widely used as organocatalysts. The target compound’s catalytic performance can be contextualized against other derivatives:

Compound Substituent Catalytic Conversion (%) Key Feature Reference
Sulfonaryl thiourea (10) Sulfonamide group 28% (6 days) High chemical shift in NMR; strong H-bonding
Aryl diester thiourea (9) Diester groups 22% (6 days) Moderate electron-withdrawing effect
Target compound 4-methylanilino-phenyl group Not reported Predicted lower activity due to electron-donating substituents

Analysis: Sulfonaryl thiourea (10) achieves higher conversion due to strong hydrogen-bonding and electron-withdrawing sulfonamide groups. The target compound’s 4-methylanilino group, being electron-donating, may reduce catalytic efficacy compared to sulfonamide or ester derivatives .

Anti-Amoebic Activity

Amino acid-substituted thioureas (M1, M2) exhibit superior activity against Acanthamoeba spp. compared to the target compound:

Compound Substituent IC₅₀ (μM) Mechanism Reference
M1 Amino acid moiety 15.2 Enhanced hydrophilicity and receptor selectivity
M2 Amino acid moiety 18.7 Similar to M1
Target compound 4-methylanilino group Not tested Likely lower activity due to hydrophobicity

Analysis: Hydrophilic amino acid groups in M1/M2 improve protozoan membrane penetration, whereas the target compound’s hydrophobic substituents may limit bioavailability .

Anticancer and LSD1 Inhibition

Thiourea derivatives like compounds 104–106 inhibit lysine-specific demethylase 1 (LSD1), a cancer target:

Compound IC₅₀ (μM) Key Binding Interactions with LSD1 Reference
104 8 H-bonds with Asn535, Ala539; hydrophobic interactions
106 5 Similar to 104 with enhanced affinity
Target Untested Aromatic groups may bind to hydrophobic pockets

Analysis : The target compound’s aromatic substituents could engage in hydrophobic interactions with LSD1, but its lack of polar groups may reduce potency compared to derivatives with optimized hydrogen-bonding motifs .

Physical and Chemical Properties

Property Target Compound BTCC (Bis-thiourea CdCl₂) M1 (Amino acid thiourea)
Dipole Moment Moderate (aromatic substituents) High (symmetrical H-bond network) Low (hydrophilic groups)
Solubility Low in water Insoluble High in polar solvents
Thermal Stability Stable up to ~200°C >300°C ~150°C

Analysis : The target compound’s moderate dipole moment and solubility align with its mixed hydrophobic/hydrophilic substituents, contrasting with BTCC’s high polarity and M1’s water solubility .

Biological Activity

(E)-[(4-methylanilino)-phenylmethylidene]thiourea is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the reaction of thiourea with aldehydes. For this compound, the process generally follows these steps:

  • Preparation of Thiourea : Thiourea is synthesized from carbon disulfide and ammonia.
  • Condensation Reaction : The thiourea reacts with an appropriate aldehyde to form the desired compound through a condensation reaction, yielding this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including this compound. The compound has shown significant activity against various bacterial strains , including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents, especially against multi-drug resistant strains .

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. This compound demonstrates promising cytotoxic effects against several cancer cell lines. Research indicates that:

  • It exhibits IC50 values ranging from 3 to 14 µM against various cancer types including breast and prostate cancers.
  • Mechanistically, it may induce apoptosis by disrupting microtubule dynamics, similar to established antitubulin drugs .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiourea derivatives in clinical settings:

  • Study on Anticancer Activity : In vitro studies showed that this compound significantly inhibited cell proliferation in human leukemia cell lines, with an IC50 value as low as 1.50 µM .
  • Antimicrobial Efficacy : A comparative study demonstrated that this compound was more effective than traditional antibiotics against resistant strains of bacteria, suggesting its potential as a new therapeutic agent in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Modifications at specific positions on the phenyl ring or variations in substituents can enhance potency and selectivity. For instance:

Substituent PositionEffect on Activity
Para positionIncreased antibacterial potency
Meta positionReduced efficacy

This table illustrates how different substituents influence biological activity, guiding future synthetic efforts.

Q & A

Basic: What are the optimal synthetic routes for (E)-[(4-methylanilino)-phenylmethylidene]thiourea, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves a condensation reaction between 4-methylaniline-derived aromatic aldehydes and thiourea derivatives. Key steps include:

  • Reagent selection : Use of polar aprotic solvents (e.g., DMF) enhances reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintaining 60–80°C prevents side reactions like thiourea isomerization to thiocyanate, which occurs above 170°C .
  • Protecting groups : For multi-step syntheses, temporary protection of the anilino group (e.g., acetylation) improves regioselectivity .
    Yield optimization requires monitoring via TLC or HPLC, with recrystallization in ethanol/water mixtures to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this thiourea derivative, and what key spectral features should researchers monitor?

Answer:

  • IR spectroscopy : Identify ν(C=S) at ~1190–1250 cm⁻¹ and ν(N-H) at ~3170–3200 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substituent positioning .
  • Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values to assess purity .
    For stereochemical confirmation (E/Z isomerism), NOESY NMR or X-ray crystallography is recommended .

Advanced: How can researchers resolve contradictions in thermal decomposition data observed during stability studies?

Answer:
Contradictions often arise from inconsistent preheating protocols or atmospheric conditions. Methodological solutions include:

  • Controlled heating rates : Use thermogravimetric analysis (TGA) at 5°C/min under inert (N₂) vs. oxidative (O₂) atmospheres to differentiate decomposition pathways .
  • Online FT-IR : Monitor gas-phase products (e.g., NH₃, H₂S) to correlate mass loss with specific degradation steps .
  • Kinetic modeling : Apply the Johnson-Mehl-Avrami equation to determine activation energy (E) and pre-exponential factors (A), ensuring reproducibility across labs .

Advanced: What strategies can determine the impact of stereochemical configuration (E/Z isomerism) on biological activity?

Answer:

  • X-ray crystallography : Resolve crystal structures to confirm the E-configuration, which is critical for planar alignment with enzyme active sites .
  • Comparative bioassays : Test isolated E and Z isomers (separated via chiral HPLC) against targets like kinases or bacterial enzymes. IC₅₀ differences >10-fold indicate stereochemical dependency .
  • Molecular docking : Use DFT-optimized geometries to simulate binding modes with proteins (e.g., EGFR), validating predictions with SPR binding assays .

Basic: What are the recommended protocols for evaluating the antioxidant potential of this compound?

Answer:

  • DPPH/ABTS assays : Prepare 0.1 mM compound in DMSO, measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) over 30 minutes. Include Trolox as a positive control .
  • Thiobarbituric acid reactive substances (TBARS) assay : Quantify lipid peroxidation inhibition in liposome models, ensuring pH 7.4 to mimic physiological conditions .
  • Dose-response curves : Use triplicate measurements and ANOVA to confirm significance (p < 0.05) .

Advanced: How can computational modeling complement experimental data in predicting reactivity and interaction mechanisms?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfur in C=S) for nucleophilic attack .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with cytochrome P450) over 100 ns trajectories to identify stable binding conformers .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Basic: What are the critical factors in optimizing recrystallization to achieve high-purity samples?

Answer:

  • Solvent selection : Use ethanol/water (7:3 v/v) for gradual cooling from 70°C to 25°C, maximizing crystal growth .
  • Seeding : Introduce microcrystals to induce nucleation and avoid amorphous precipitates .
  • Purity assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: What experimental approaches analyze kinetic parameters of reactions involving this compound?

Answer:

  • Stopped-flow spectroscopy : Monitor fast thiourea-metal complexation kinetics (e.g., with Au³⁺) at millisecond resolution .
  • Isothermal titration calorimetry (ITC) : Measure binding enthalpy (ΔH) and stoichiometry for inhibitor-enzyme interactions .
  • Eyring plots : Calculate activation entropy (ΔS‡) and enthalpy (ΔH‡) from temperature-dependent rate constants to elucidate reaction mechanisms .

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